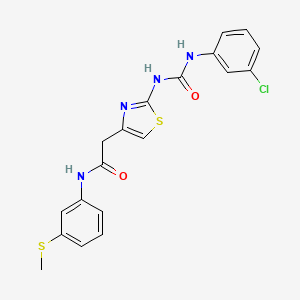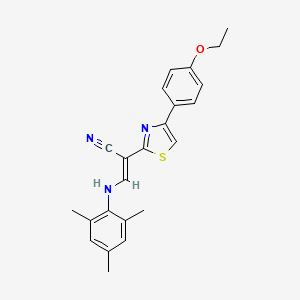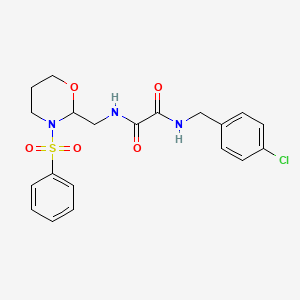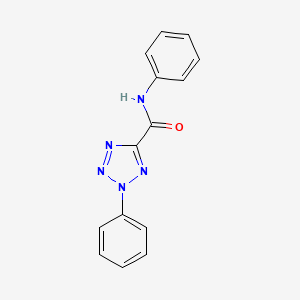![molecular formula C20H20N4O3 B2498906 2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one CAS No. 879568-89-5](/img/structure/B2498906.png)
2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one, also known as 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione:
Anticancer Activity
Research has shown that quinazoline derivatives, including this compound, exhibit significant anticancer properties. These compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the phenylpiperazine moiety enhances the compound’s ability to interact with DNA and proteins involved in cancer progression .
Antimicrobial Properties
This compound has demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. The quinazoline core structure is known to disrupt microbial cell membranes and inhibit essential enzymes, making it a promising candidate for developing new antibiotics .
Neuroprotective Effects
Studies have indicated that quinazoline derivatives can protect neurons from oxidative stress and apoptosis. This compound, in particular, has shown potential in mitigating neurodegenerative diseases such as Alzheimer’s and Parkinson’s by modulating neurotransmitter levels and reducing inflammation in neural tissues .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes and cytokines involved in the inflammatory response. It has been found effective in reducing inflammation in various in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases .
Antioxidant Capacity
This compound exhibits strong antioxidant activity, which is crucial in protecting cells from oxidative damage caused by free radicals. The antioxidant properties are primarily due to the presence of hydroxyl groups in the quinazoline structure, which can scavenge reactive oxygen species .
Potential in Drug Delivery Systems
Due to its unique chemical structure, this compound can be used in drug delivery systems to enhance the bioavailability and targeted delivery of therapeutic agents. Its ability to form stable complexes with other molecules makes it suitable for developing advanced drug delivery platforms.
These applications highlight the versatility and potential of 2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Source Source Source Source Source : Source : Source : Source
properties
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18(23-12-10-22(11-13-23)15-6-2-1-3-7-15)14-24-19(26)16-8-4-5-9-17(16)21-20(24)27/h1-9H,10-14H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZZEWUFTXCRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2498824.png)
![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2498828.png)

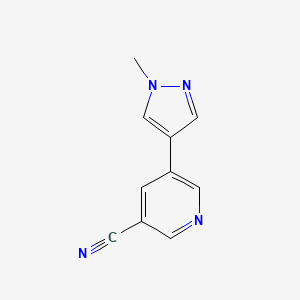
![6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2498836.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2498838.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2498839.png)
